Enhanced Lipophilicity (LogP) vs. Unsubstituted Isonicotinic Acid Drives Membrane Penetration Potential
The target compound exhibits a computed LogP of 3.75 , substantially higher than the calculated LogP of approximately -0.5 for the unsubstituted isonicotinic acid [1]. This difference of over 4 log units translates into a theoretical >10,000-fold increase in partition coefficient, indicating markedly enhanced passive membrane permeability — a crucial attribute for intracellular target engagement.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.75 (predicted) |
| Comparator Or Baseline | Isonicotinic acid; LogP ≈ -0.5 (predicted) |
| Quantified Difference | ΔLogP ≈ 4.25; >10,000× increase in P |
| Conditions | Computational prediction (chemsrc.com; standard QSAR engine) |
Why This Matters
Higher LogP correlates with improved cell permeability, making the dichlorophenyl derivative a superior starting point for designing cell-permeable inhibitors compared to the parent isonicotinic acid.
- [1] PubChem. Isonicotinic acid. CID 5922. LogP prediction. https://pubchem.ncbi.nlm.nih.gov/compound/isonicotinic-acid (accessed 2026-05-03). View Source
